Tautomeric Stability vs. Parent Scaffold
The 3,6-dimethyl substitution introduces two methyl groups onto the pyrrolo[1,2-c]pyrimidine core, increasing molecular weight from 120.11 g/mol (parent, C7H6N2O) to 162.19 g/mol (C9H10N2O), and eliminating hydrogen-bond donor capacity at the N-3 and C-6 positions [1]. This substitution pattern reduces tautomeric complexity relative to the parent scaffold; the parent 1,2-dihydro-1-oxo-6-substituted pyrrolo[1,2-c]pyrimidines exhibit triple prototropic tautomerism, whereas 3-methyl substitution locks the tautomeric equilibrium, as demonstrated by deuterium exchange studies . The 3,6-dimethyl variant thus offers a structurally more defined scaffold with reduced prototropic ambiguity, which is critical for reproducible synthetic derivatization and analytical characterization in procurement-quality control workflows [2].
| Evidence Dimension | Molecular weight and tautomeric stability |
|---|---|
| Target Compound Data | MW 162.19 g/mol; methyl groups at positions 3 and 6; expected reduced tautomeric states |
| Comparator Or Baseline | Parent pyrrolo[1,2-c]pyrimidin-1(2H)-one: MW 120.11 g/mol; three prototropic tautomers demonstrated |
| Quantified Difference | MW increase of 42.08 g/mol (35% increase); reduction from 3 tautomeric states to a single predominant form (inferred from 3-methyl analog behavior) |
| Conditions | Structural comparison based on published tautomerism studies of 1,2-dihydro-3-methyl-6-substituted pyrrolo[1,2-c]pyrimidines (Ivanov et al., 1983) |
Why This Matters
Reduced tautomeric ambiguity simplifies quality control by LC-MS and NMR characterization, ensuring batch-to-batch consistency for procurement.
- [1] Ivanov VB, Reznik VS, Efremov YY. Synthesis and determination of the structure of pyrrolo[1,2-c]pyrimidines. Russ Chem Bull. 1983;32:2130–2134. doi:10.1007/BF00955787 View Source
- [2] Alvarez M, Fernández D, Joule JA. Synthesis of 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-ones. J Chem Soc, Perkin Trans 1. 1999;249-256. doi:10.1039/A809280J View Source
